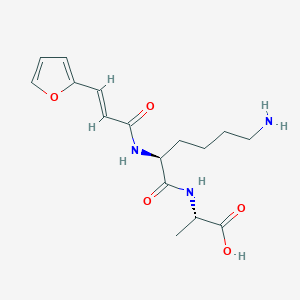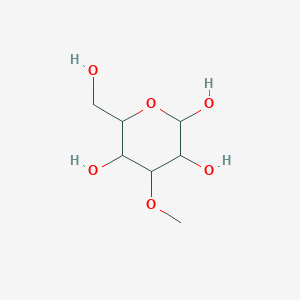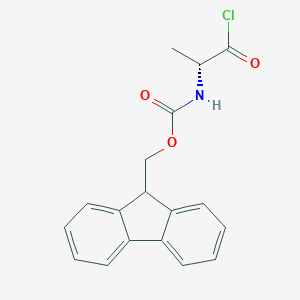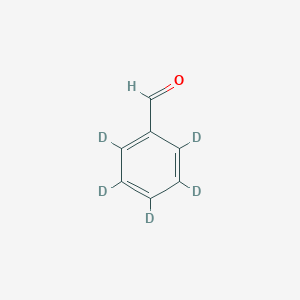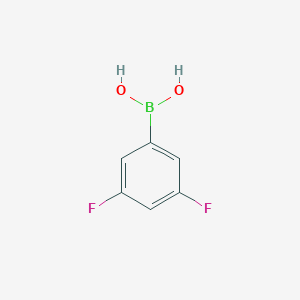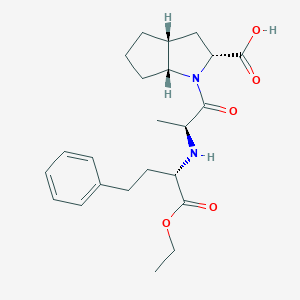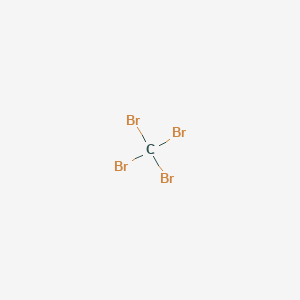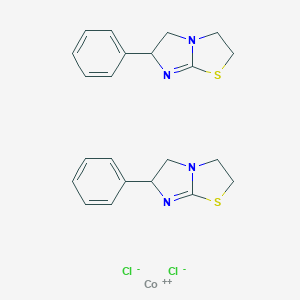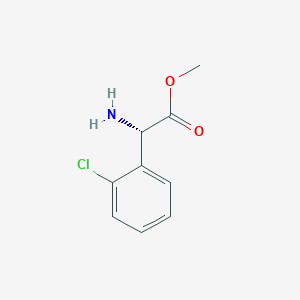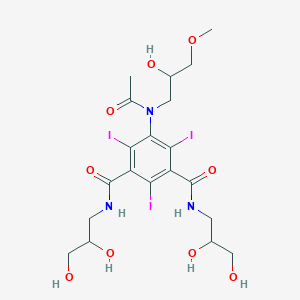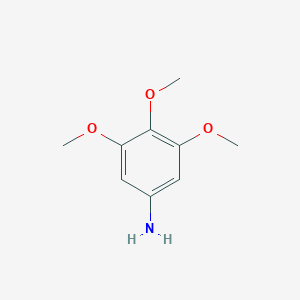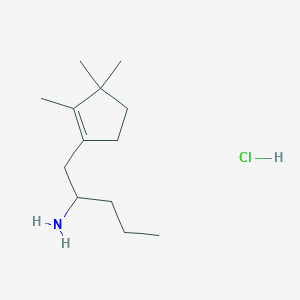
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride, also known as Octodrine or DMHA, is a synthetic compound that has been gaining popularity in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in cognitive function and mood regulation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride can have various biochemical and physiological effects. It has been found to increase energy levels, improve focus and concentration, and enhance athletic performance. It has also been shown to have potential neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that there is still a lack of understanding of its exact mechanism of action, which makes it difficult to design experiments that can fully explore its potential applications.
Orientations Futures
There are several future directions for research on 2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride. One potential area of research is exploring its potential use as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further studies could be done to explore its potential use in improving athletic performance and cognitive function. Finally, more research could be done to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride is synthesized through the reaction of 3,5-dimethylpyrazole with 4-methyl-2-pentanone. The resulting product is then reacted with hydrochloric acid to produce the final compound.
Applications De Recherche Scientifique
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride has been found to have potential applications in various scientific research fields. It has been studied for its potential use in improving cognitive function, enhancing athletic performance, and as a potential treatment for neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
147960-75-6 |
|---|---|
Nom du produit |
2-Amino-1-(2,3,3-trimethylcyclopent-1-en-1-yl)pentane hydrochloride |
Formule moléculaire |
C13H26ClN |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
1-(2,3,3-trimethylcyclopenten-1-yl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-5-6-12(14)9-11-7-8-13(3,4)10(11)2;/h12H,5-9,14H2,1-4H3;1H |
Clé InChI |
PTKFPIDSTWZZKF-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
SMILES canonique |
CCCC(CC1=C(C(CC1)(C)C)C)N.Cl |
Synonymes |
1-Cyclopentene-1-ethanamine, alpha-propyl-2,3,3-trimethyl-, hydrochlor ide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



